molecular formula C17H10Cl3NO B1420676 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160263-60-4

7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1420676
CAS No.: 1160263-60-4
M. Wt: 350.6 g/mol
InChI Key: UDNBBVBUUMWVLH-UHFFFAOYSA-N
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Description

7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with chloro and methyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method includes the chlorination of 2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid, followed by the conversion to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and the use of catalysts can be employed to streamline the process and reduce costs. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The chloro and methyl substitutions on the quinoline core influence its binding affinity and specificity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.

Properties

IUPAC Name

7-chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3NO/c1-9-13(18)7-6-10-12(17(20)22)8-15(21-16(9)10)11-4-2-3-5-14(11)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNBBVBUUMWVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901168177
Record name 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160263-60-4
Record name 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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